1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one
Description
Properties
CAS No. |
74815-88-6 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h3,6-7,14-15H,1,4-5H2,2H3 |
InChI Key |
JTSVEBCCFNWPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the synthesis of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in oxidative stress, such as glutathione S-transferase (GST) and hemoxygenase-1 (HO-1). Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Aryl Propanones
Halogenated analogs, such as 1-(3-fluorophenyl)propan-1-one, 1-(4-chlorophenyl)propan-1-one, and 1-[2-(difluoromethoxy)phenyl]propan-1-one (CAS 929341-33-3), differ in substituent electronegativity and steric effects. These compounds are synthesized via coupling reactions, yielding 60–73% for halogenated aryl ketones .
Key Findings : Halogens (F, Cl) increase electrophilicity, improving reactivity in cross-coupling reactions. Difluoromethoxy groups enhance metabolic stability .
Chalcone Derivatives with Varied Aryl Groups
Chalcones with modified aryl rings exhibit distinct bioactivities. For example:
- 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one : Methoxy and methyl groups increase lipophilicity, favoring membrane penetration .
Key Findings : Hydroxyl groups enhance hydrogen bonding with enzymes, while nitro/methoxy groups modulate redox properties .
Dihydrochalcones
Dihydrochalcones (saturated analogs) like MF-15 (1-[2,4-dihydroxy-3-(2-hydroxyphenylmethyl)-6-methoxyphenyl]-3-(4-methoxyphenyl)propan-1-one) lack the α,β-unsaturation, reducing electrophilicity but improving stability. These compounds show antiplasmodial activity (e.g., 80% cruzain inhibition at 100 μg/mL) .
Key Findings : Saturation reduces reactivity but improves pharmacokinetic profiles .
Heterocyclic Derivatives
Thiophene-containing analogs, such as 1-(5-bromothiophen-2-yl)propan-1-one, exhibit moderate antimicrobial activity (50–58% yields) . Indole derivatives (e.g., 4-(3-methyl-1H-indol-2-yl)phenylmethanone) show enhanced π-π stacking interactions, useful in drug design .
| Compound | Heterocycle | Application | Reference |
|---|---|---|---|
| 1-(5-Bromothiophen-2-yl)propan-1-one | Thiophene | Antimicrobial intermediate | |
| 4-(3-Methylindol-2-yl)phenylmethanone | Indole | Anticancer (hypothesized) |
Key Findings : Heterocycles improve binding to aromatic enzyme pockets but may reduce solubility .
Biological Activity
1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]propan-1-one, also known as compound CAS 74815-88-6, is a phenolic compound with potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- CAS Number : 74815-88-6
Antibacterial Activity
Recent studies have highlighted the antibacterial effects of various phenolic compounds similar to 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one. For instance, a study evaluated the antibacterial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications could enhance antibacterial potency.
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound may exhibit significant antibacterial properties similar to other tested phenolic compounds .
Antifungal Activity
The antifungal activity of this compound has also been investigated. A study on monomeric alkaloids demonstrated that compounds with similar hydroxyl and enone functionalities showed promising antifungal effects against various strains, including Candida species. The structure-function relationship indicates that the presence of hydroxyl groups can enhance antifungal activity.
| Compound | Zone of Inhibition (mm) | Active Against |
|---|---|---|
| Compound C | 24 | C. albicans |
| Compound D | 20 | A. fumigatus |
| 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one | TBD | TBD |
Further investigations are needed to determine specific antifungal activities for this compound .
Anticancer Activity
Preliminary studies suggest that phenolic compounds can exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that compounds with similar structures can inhibit cancer cell proliferation.
In vitro assays demonstrated that derivatives of phenolic compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from relevant studies:
Case Studies
A case study involving a series of phenolic compounds with similar structures to 1-[2,4-Dihydroxy-3-(prop-2-en-1-YL)phenyl]propan-1-one revealed promising results in reducing tumor growth in animal models. These findings suggest potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
